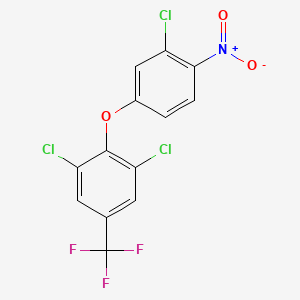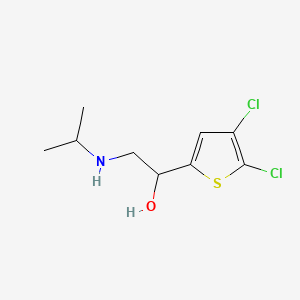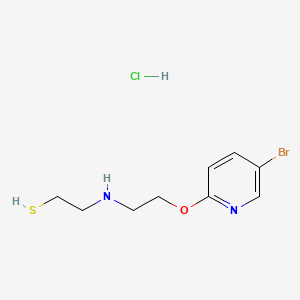
Cyclopropene-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropene-carboxaldehyde is an organic compound with the molecular formula C₄H₄O. It is a member of the cyclopropene family, characterized by a three-membered ring structure containing a double bond. This compound is notable for its strained ring system, which imparts unique reactivity and properties. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclopropene-carboxaldehyde involves the reduction of 2-hydroxycyclobutanone using lithium aluminum hydride in anhydrous diethyl ether. The resulting 1,2-cyclobutanediol is then subjected to dehydration using boron trifluoride butyl etherate at elevated temperatures to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they typically involve similar synthetic routes as those used in laboratory settings. The key steps include the reduction of suitable precursors and subsequent dehydration or rearrangement reactions to form the desired cyclopropene ring structure.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropene-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.
Substitution: The strained ring system allows for nucleophilic and electrophilic substitution reactions.
Addition: The double bond in the cyclopropene ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Addition: Reagents such as hydrogen halides and carbenes can add across the double bond.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the cyclopropene ring.
Aplicaciones Científicas De Investigación
Cyclopropene-carboxaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its strained ring system makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in studies of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its reactivity and interactions with biological targets.
Industry: this compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclopropene-carboxaldehyde involves its reactivity due to the strained three-membered ring. The double bond in the cyclopropene ring is highly reactive, making it susceptible to various chemical transformations. The compound can interact with nucleophiles and electrophiles, leading to ring-opening reactions or the formation of new bonds. The specific molecular targets and pathways depend on the context of its use in chemical reactions or biological systems.
Comparación Con Compuestos Similares
Cyclopropene-carboxaldehyde can be compared with other similar compounds, such as:
Cyclopropane-carboxaldehyde: Similar in structure but lacks the double bond, resulting in different reactivity.
Cyclopropene: The parent compound without the aldehyde functional group, exhibiting different chemical behavior.
Cyclopropene-carboxylic acid: An oxidized form of this compound with distinct properties and reactivity.
The uniqueness of this compound lies in its combination of the strained cyclopropene ring and the reactive aldehyde functional group, which together confer a wide range of reactivity and applications.
Propiedades
Número CAS |
36998-21-7 |
|---|---|
Fórmula molecular |
C4H4O |
Peso molecular |
68.07 g/mol |
Nombre IUPAC |
cycloprop-2-ene-1-carbaldehyde |
InChI |
InChI=1S/C4H4O/c5-3-4-1-2-4/h1-4H |
Clave InChI |
XWTYFWLGFNQPJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



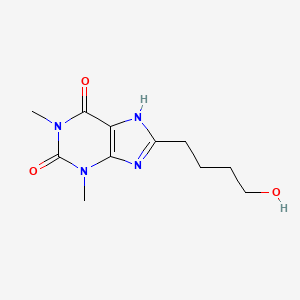
![N~1~-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine](/img/structure/B14673228.png)
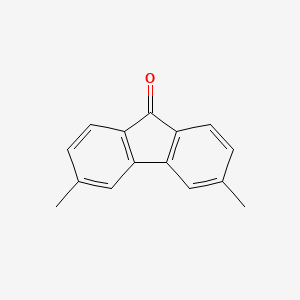
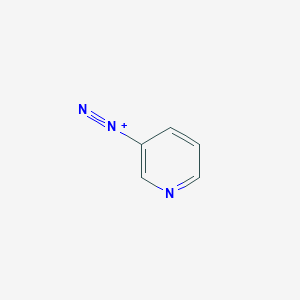
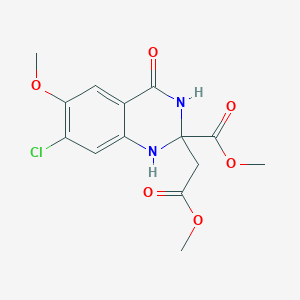
![7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline](/img/structure/B14673262.png)
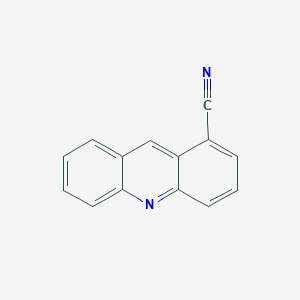
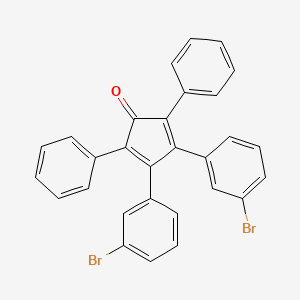
![4-Methoxy-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carbonitrile](/img/structure/B14673277.png)
